molecular formula C13H9FN4S B1347493 2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 125240-16-6

2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B1347493
M. Wt: 272.3 g/mol
InChI Key: COKULEMWHPDYJD-UHFFFAOYSA-N
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Description

“2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile” is a chemical compound with the molecular formula C13H9FN4S . It has been extensively researched due to its potential applications.


Molecular Structure Analysis

The molecular structure of “2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile” is characterized by a thiopyran ring, which is a six-membered heterocyclic compound containing sulfur . The compound also contains a fluorophenyl group and two amino groups .

Scientific Research Applications

Synthesis and Catalyst Application

Moghaddam et al. (2022) explored the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives using a one-pot, four-component procedure. They utilized magnetic NH2.MIL-101(Fe)/ED as a basic metal organic framework catalyst for this synthesis. The catalyst was synthesized by anchoring FeCl3 on CoFe2O4 magnetic nanoparticles and modifying metal centers with ethylenediamine (ED) (Moghaddam et al., 2022).

Cross-Recyclization Applications

Dyachenko and Dyachenko (2008) focused on the synthesis of various derivatives of 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles through cross-recyclization with different compounds like 4-(cyclohex-1-en-1-yl)morpholine, alkyl halides, and cyclohexanone. This method led to the production of substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and related compounds (Dyachenko & Dyachenko, 2008).

Mechanism of Action in Enzyme Inhibition

Devkota et al. (2014) identified a variant of this compound, 2,6‐diamino‐4‐(2‐fluorophenyl)‐4H‐thiopyran‐3,5‐dicarbonitrile (DFTD), as an inhibitor of eEF‐2K, an enzyme target for treating cancer. They described the reversible covalent inhibition mechanism of this compound against eEF‐2K, providing insights into its potential in developing selective covalent inhibitors (Devkota et al., 2014).

Reactions and Rearrangement Studies

Kroulik et al. (2004) conducted a study on the bromination of 2,6-diaryl-4,4-diphenyl-4H-thiopyrans, including 2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile. They discovered a unique rearrangement process leading to the formation of benzo[c]cyclopenta[1,2-b]thiophene derivatives, providing valuable information on the reaction mechanisms of these compounds (Kroulik et al., 2004).

properties

IUPAC Name

2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKULEMWHPDYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355687
Record name 2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

CAS RN

125240-16-6
Record name 2,6-Diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125240-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Fan, X Wang, X Zhang, X Li… - Journal of Chemical …, 2007 - journals.sagepub.com
One-pot reaction of aromatic aldehydes, cyanothioacetamide and malononitrile under microwave irradiation proved to be an efficient way for the synthesis of 2,6-diamino-4-aryl-4H-…
Number of citations: 6 journals.sagepub.com

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